molecular formula C23H29N3O3 B5658814 1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide

1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide

Cat. No. B5658814
M. Wt: 395.5 g/mol
InChI Key: QJMQIHNMJRMENW-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their diverse chemical structures and biological activities. Such compounds are of interest in medicinal chemistry for their potential to interact with biological targets, leading to therapeutic effects or as tools for studying biological systems.

Synthesis Analysis

While specific synthesis routes for this compound are not directly available in the literature, compounds with similar structures are typically synthesized through multi-step chemical processes. These processes often involve the formation of an intermediate piperidine derivative, which is then further modified through reactions such as N-alkylation, amide formation, and introduction of specific functional groups tailored to the desired final structure.

Molecular Structure Analysis

The molecular structure of such compounds typically includes a piperidine ring, a characteristic feature providing a scaffold for various functional groups. This structure is often analyzed using techniques like X-ray diffraction to determine the crystal structure and confirm the molecular configuration (Kulkarni et al., 2016).

Chemical Reactions and Properties

Compounds of this nature can undergo a variety of chemical reactions, including nucleophilic substitution, amidation, and alkylation. Their chemical properties, such as reactivity and stability, are influenced by the functional groups attached to the piperidine ring and the overall molecular structure.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal form, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental studies, providing insights into the compound's suitability for further development and application.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key factors in determining the compound's potential applications. Studies on similar compounds often involve spectroscopic methods like NMR and IR spectroscopy to elucidate structural details and investigate the compound's chemical behavior (Detert et al., 2018).

properties

IUPAC Name

1-[2-(ethylamino)-2-oxoethyl]-N-[3-(3-methoxyphenyl)phenyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-24-22(27)16-26-13-5-4-12-21(26)23(28)25-19-10-6-8-17(14-19)18-9-7-11-20(15-18)29-2/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMQIHNMJRMENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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